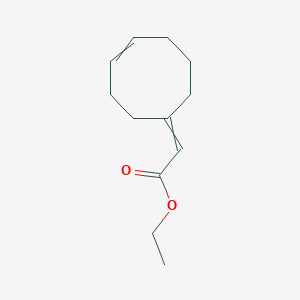

Ethyl (cyclooct-4-en-1-ylidene)acetate

Description

Structure

3D Structure

Properties

CAS No. |

51953-70-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

ethyl 2-cyclooct-4-en-1-ylideneacetate |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

GSDIULAYTPGDHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCCC=CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cyclooct 4 En 1 Ylidene Acetate

Strategies for the Construction of the Exocyclic Double Bond

The formation of the exocyclic double bond in Ethyl (cyclooct-4-en-1-ylidene)acetate is most effectively achieved through olefination reactions of a suitable cyclooctanone (B32682) precursor. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are the premier choices for this transformation, offering distinct advantages in terms of reactivity and stereoselectivity.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Variants for Ylidene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the synthesis of α,β-unsaturated esters and generally provides excellent (E)-selectivity. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone or aldehyde. nrochemistry.com In the context of this compound synthesis, the reaction would proceed between cyclooct-4-en-1-one (B8822191) and the ylide generated from ethyl (diethoxyphosphoryl)acetate. The use of a stabilized phosphonate (B1237965), such as ethyl (diethoxyphosphoryl)acetate, typically favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org However, the stereoselectivity of the HWE reaction with ketones can be modest. nih.gov

The Wittig reaction, which utilizes a phosphonium (B103445) ylide, is another powerful tool for olefination. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, generally lead to the formation of (E)-alkenes. The reaction proceeds through a four-membered oxaphosphetane intermediate, and the thermodynamic stability of the final product often dictates the major isomer. nih.gov

| Reaction | Reagents | Typical Stereoselectivity | Key Features |

| Horner-Wadsworth-Emmons | cyclooct-4-en-1-one, ethyl (diethoxyphosphoryl)acetate, Base (e.g., NaH) | Predominantly (E) | Water-soluble phosphate (B84403) byproduct simplifies purification. Generally higher reactivity with ketones compared to Wittig. nrochemistry.comalfa-chemistry.com |

| Wittig | cyclooct-4-en-1-one, ethyl (triphenylphosphoranylidene)acetate | Predominantly (E) | Driven by the formation of the highly stable triphenylphosphine (B44618) oxide. nih.gov |

Design and Synthesis of Cyclooctanone Precursors for Exocyclic Functionalization

The synthesis of this compound necessitates the availability of a suitable precursor, namely cyclooct-4-en-1-one. This ketone can be prepared from 1,5-cyclooctadiene, a readily available starting material. The synthetic route typically involves a two-step process: mono-epoxidation of the diene followed by an acid-catalyzed rearrangement of the resulting epoxide to the corresponding ketone.

Exploration of Isomerization Pathways in Synthesis

The exocyclic double bond in this compound, being part of an α,β-unsaturated ester system, is susceptible to migration to form more thermodynamically stable endocyclic isomers under certain conditions, particularly in the presence of acid catalysts.

Acid-Catalyzed Isomerization to Endocyclic Olefins (e.g., Cyclooct-1-ene Derivatives)

Under acidic conditions, the exocyclic double bond of this compound can undergo isomerization to yield a mixture of endocyclic isomers, such as ethyl (cyclooct-1-en-1-yl)acetate and ethyl (cyclooct-4-en-1-yl)acetate. The driving force for this rearrangement is the formation of a more substituted, and thus more stable, internal double bond.

The mechanism of this acid-catalyzed isomerization typically involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the β-carbon. youtube.comlibretexts.orgyoutube.comyoutube.com Subsequent deprotonation at the adjacent endocyclic carbon by a conjugate base leads to the formation of the endocyclic double bond. The position of the resulting endocyclic double bond will be influenced by the relative stabilities of the possible isomers.

Regioselective Control and Mechanistic Aspects of Double Bond Migration

Achieving regioselective control over the double bond migration is a significant challenge. The distribution of the resulting endocyclic olefin isomers is dependent on several factors, including the nature of the acid catalyst, the reaction temperature, and the solvent. The formation of the thermodynamically most stable isomer is generally favored. In the case of cyclooctene (B146475) derivatives, the relative stability of the different endocyclic isomers can be influenced by transannular strain and other conformational factors inherent to the eight-membered ring.

Reactivity and Mechanistic Investigations of Ethyl Cyclooct 4 En 1 Ylidene Acetate

Acid-Catalyzed Rearrangement Reactions

Under acidic conditions, Ethyl (cyclooct-4-en-1-ylidene)acetate undergoes profound molecular rearrangements. The inherent flexibility of the cyclooctene (B146475) ring, combined with the generation of carbocationic intermediates, facilitates a cascade of reactions including intramolecular cyclizations, skeletal rearrangements, and transannular interactions. These transformations are often mediated by Lewis acids, which play a crucial role in initiating and directing the reaction pathways. wikipedia.orgmedcraveonline.com

Boron Trifluoride Etherate Mediated Transformations and Product Divergence

Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized Lewis acid in organic synthesis, known for its ability to catalyze a range of reactions, including cyclizations and rearrangements. medcraveonline.com When this compound is treated with BF₃·OEt₂, it initiates a series of complex transformations. The Lewis acid coordinates with the carbonyl oxygen of the ester or the π-electrons of the double bonds, promoting the formation of a carbocationic intermediate.

The specific products formed can vary significantly depending on the reaction conditions, such as the solvent and the presence of other nucleophiles, a phenomenon known as product divergence. For instance, conducting the reaction in the presence of an aromatic solvent like benzene (B151609) can lead to the incorporation of the phenyl group into the final product through a Friedel-Crafts-type reaction with a carbocationic intermediate. This reactivity highlights the ability to generate diverse molecular architectures from a single starting material by carefully controlling the reaction environment.

Table 1: Example of BF₃·OEt₂ Mediated Transformation

| Reactant | Reagent | Solvent | Major Product Type |

|---|

Intramolecular Cyclization and Skeletal Rearrangements Leading to Bicyclic Systems (e.g., 1-Phenylbicyclo[3.3.1]nonane Derivatives)

One of the most significant outcomes of the acid-catalyzed reaction of this compound is its rearrangement to form thermodynamically stable bicyclic systems. The bicyclo[3.3.1]nonane skeleton is a common motif in these transformations. nih.govresearchgate.net The reaction, particularly when carried out with BF₃·OEt₂ in benzene, yields 1-phenylbicyclo[3.3.1]nonane derivatives.

The proposed mechanism involves the initial protonation or Lewis acid activation of the substrate, leading to a cyclooctenyl carbocation. This intermediate is poised for an intramolecular cyclization, where the exocyclic double bond attacks the carbocation. This process, however, does not directly form the bicyclo[3.3.1]nonane system. Instead, it is followed by a series of skeletal rearrangements, likely involving Wagner-Meerwein shifts, that expand and contract the ring systems to ultimately afford the more stable bridged bicyclic structure. The incorporation of the phenyl group at the bridgehead position occurs via trapping of a key carbocation intermediate by the benzene solvent.

Elucidation of Transannular Reactions and Hydride Shifts in Alicyclic Frameworks

The unique reactivity of eight-membered rings is largely dictated by transannular interactions—spatial interactions between non-adjacent atoms across the ring. The flexible conformation of the cyclooctane (B165968) ring can bring atoms on opposite sides into close proximity. In the context of carbocation chemistry, this proximity allows for transannular hydride shifts, where a hydrogen atom is transferred from one carbon to a distant carbocationic center. rsc.orgrsc.org

Formation of Oxygen-Bridged Cyclic Compounds (e.g., 1-Oxabicyclo[6.3.0]undecan-2-one)

In addition to forming carbobicyclic systems, acid catalysis can also promote intramolecular reactions involving the ester functional group. Under certain conditions, the carbonyl oxygen of the ethyl acetate (B1210297) moiety can act as an internal nucleophile, attacking a carbocationic center within the cyclooctane ring.

This intramolecular O-alkylation, or lactonization, would lead to the formation of an oxygen-bridged bicyclic compound. A plausible product from such a reaction with this compound would be a derivative of 1-Oxabicyclo[6.3.0]undecan-2-one. The mechanism would involve the formation of a carbocation in the eight-membered ring, followed by a transannular attack by the ester's carbonyl oxygen. Subsequent loss of the ethyl group would yield the stable bicyclic lactone. This pathway represents another facet of the substrate's diverse reactivity under acidic conditions, leading to heterocyclic structures instead of purely carbocyclic ones. nih.gov

Reduction and Saturation Chemistry

The presence of two carbon-carbon double bonds in this compound makes it a prime candidate for reduction reactions, particularly catalytic hydrogenation. This process allows for the saturation of the molecule, removing the unsaturation in a controlled manner.

Catalytic Hydrogenation of the Double Bonds in this compound

Catalytic hydrogenation is a standard method for reducing carbon-carbon double bonds to single bonds using hydrogen gas (H₂) and a metal catalyst. For this compound, this reaction can be used to saturate either one or both of the double bonds.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under a pressurized atmosphere of hydrogen. The exocyclic double bond is generally more sterically accessible and may be hydrogenated preferentially under mild conditions. Complete saturation of both the exocyclic and the endocyclic double bonds can be achieved under more forcing conditions (higher pressure or catalyst loading), yielding Ethyl (cyclooctyl)acetate. This transformation is a key step in modifying the structure and properties of the parent compound, leading to a more flexible and saturated alicyclic framework. While specific studies on the hydrogenation of this compound are not prevalent, the hydrogenation of ethyl acetate to ethanol is a well-documented industrial process, showcasing the amenability of the ester group to reduction under different catalytic systems. mdpi.comnih.gov

Table 2: General Conditions for Catalytic Hydrogenation

| Substrate | Reagents | Catalyst (Example) | Potential Product(s) |

|---|

Ester Functional Group Transformations

The reactivity of this compound is largely dictated by its ester functionality and the conjugated exocyclic double bond. Standard transformations of the ester group, such as hydrolysis, amidation, and reduction, are fundamental to derivatizing this molecule.

The hydrolysis of the ethyl ester group in this compound yields the corresponding carboxylic acid, (Cyclooct-4-en-1-ylidene)acetic acid. This transformation can be achieved under either acidic or basic conditions, with the latter, often termed saponification, being irreversible and generally more efficient.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition leads to a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. In the final step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final carboxylic acid product.

The general reaction is as follows: this compound + OH⁻ → (Cyclooct-4-en-1-ylidene)acetate + Ethanol (Cyclooct-4-en-1-ylidene)acetate + H₃O⁺ → (Cyclooct-4-en-1-ylidene)acetic acid + H₂O

Typical conditions for this type of transformation are presented in the table below, based on analogous reactions in the literature.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaOH (aq) | Ethanol/Water | 80 | 4 | >95 |

| KOH (aq) | Methanol/Water | 70 | 6 | >95 |

| LiOH (aq) | THF/Water | 60 | 8 | >95 |

Amidation:

The ester can be converted directly into an amide by heating with an amine, a process known as aminolysis. However, this reaction is often slow and requires high temperatures. More commonly, amides are prepared from the corresponding carboxylic acid (obtained via hydrolysis) using coupling agents. Alternatively, direct conversion from the ester can be facilitated by Lewis acid catalysts. This reaction involves the nucleophilic attack of an amine on the ester carbonyl, leading to the formation of a tetrahedral intermediate and subsequent elimination of ethanol.

Reduction:

The reduction of the α,β-unsaturated ester functional group in this compound can lead to different products depending on the reducing agent and reaction conditions. Strong nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol, yielding 2-(Cyclooct-4-en-1-ylidene)ethan-1-ol. The mechanism involves the delivery of a hydride ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form an aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol.

Due to the conjugated system, 1,4-conjugate reduction of the double bond is a possible competing reaction pathway. However, with a strong, hard nucleophile like LiAlH₄, 1,2-reduction at the carbonyl group is generally the predominant pathway for α,β-unsaturated esters. To achieve selective reduction of the double bond (1,4-reduction) while leaving the ester intact, other methods such as catalytic hydrogenation with specific catalysts would be required. Complete reduction of both the ester and the double bond to yield 2-(Cyclooctyl)ethan-1-ol would typically require harsher conditions or a combination of reducing agents.

A summary of expected products from these derivatization reactions is provided below.

| Reaction | Reagent(s) | Expected Major Product |

| Amidation | R₂NH, Heat or Lewis Acid | N,N-dialkyl-2-(cyclooct-4-en-1-ylidene)acetamide |

| Reduction (Ester) | 1. LiAlH₄ 2. H₂O | 2-(Cyclooct-4-en-1-ylidene)ethan-1-ol |

Photoinduced Processes and Isomerizations

The exocyclic double bond in this compound introduces the possibility of geometric isomerism and photochemical reactivity.

The exocyclic carbon-carbon double bond in this compound can exist as two geometric isomers: Z (zusammen) and E (entgegen), where the priority groups attached to the double bond carbons are on the same or opposite sides, respectively. The thermodynamic stability of these isomers is influenced by steric interactions between the substituents on the double bond and the adjacent atoms of the cyclooctene ring. In many similar exocyclic systems, the E-isomer is generally the more stable thermodynamic product.

Photoisomerization provides a pathway to overcome the thermal energy barrier between the Z and E isomers. Upon absorption of a photon of appropriate wavelength, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to a triplet state (T₁). In the triplet state, the π-bond of the alkene has more single-bond character, which allows for rotation around the carbon-carbon axis. This rotation can lead to a "twisted" geometry, which is a key intermediate in the isomerization process.

From this twisted triplet state, the molecule can relax back to the ground state, populating both the Z and E isomers. Over time, irradiation will lead to a photostationary state (PSS), which is a mixture of the Z and E isomers. The ratio of isomers at the PSS is determined by the quantum yields of the forward and reverse isomerization reactions and the molar absorptivities of the two isomers at the wavelength of irradiation.

For this compound, it is theoretically possible to enrich the mixture in the less stable Z-isomer through photochemical means, a process often referred to as contra-thermodynamic isomerization. This process is highly dependent on the specific photochemical properties of the molecule and the experimental conditions, such as the choice of solvent and the potential use of a triplet sensitizer.

| Parameter | Description |

| Ground State | The lowest energy state of the molecule, typically the more stable E-isomer. |

| Excited State | A higher energy state reached upon absorption of light, allowing rotation around the C=C bond. |

| Photostationary State (PSS) | The equilibrium mixture of Z and E isomers reached upon prolonged irradiation. |

| Quantum Yield (Φ) | The efficiency of the photochemical process (isomerization). |

Advanced Applications of Ethyl Cyclooct 4 En 1 Ylidene Acetate and Its Derived Cyclooctene Systems in Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

There is no specific information available in the reviewed scientific literature detailing the use of Ethyl (cyclooct-4-en-1-ylidene)acetate as a versatile synthetic intermediate for the construction of complex molecular architectures. While cyclooctene (B146475) rings are integral to various natural products and complex molecules, and ylidene acetate (B1210297) moieties can participate in a range of chemical transformations, the specific synthetic utility of this combined structure has not been reported.

Precursors in Polymer Science

Potential for Ring-Opening Metathesis Polymerization (ROMP) from Derived Strained Cycloalkene Monomers

The potential of strained cycloalkene monomers derived from this compound for Ring-Opening Metathesis Polymerization (ROMP) is a topic that has not been explored in the available literature. ROMP is a powerful polymerization technique for the synthesis of a wide array of polymeric materials, and functionalized cyclooctenes are known monomers in this process. However, no studies have been found that specifically describe the synthesis of strained monomers from this compound and their subsequent polymerization via ROMP.

Contributions to Bioorthogonal Chemistry via Derived Strained Cyclooctenes

Utility in Strain-Promoted Cycloaddition Reactions (e.g., with Tetrazines)

The application of strained cyclooctenes derived from this compound in strain-promoted cycloaddition reactions, such as with tetrazines, is not documented. Strained trans-cyclooctenes are well-established reagents in bioorthogonal chemistry due to their rapid and selective reactivity with tetrazines. However, there is no evidence to suggest that this compound has been used as a precursor to synthesize such strained systems for these applications.

Development of Chemical Biology Probes for Bioconjugation and Labeling

Consequently, the development of chemical biology probes for bioconjugation and labeling based on strained cyclooctenes derived from this compound is also not reported in the scientific literature. The design and synthesis of such probes are critical for studying biological processes in their native environment, but the foundational starting material does not appear to have been utilized for this purpose.

Analytical and Spectroscopic Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For Ethyl (cyclooct-4-en-1-ylidene)acetate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be the primary techniques utilized for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique would be used to identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (ratio of protons). For this compound, one would expect to observe distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the vinylic protons on the cyclooctene (B146475) ring, the allylic protons, and the protons on the saturated part of the eight-membered ring. The coupling constants between adjacent protons would help to establish the connectivity within the molecule.

¹³C NMR Spectroscopy: This method would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the sp² hybridized carbons of the double bond in the ring and the exocyclic double bond, the sp³ hybridized carbons of the cyclooctane (B165968) ring, and the carbons of the ethyl group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, such as the loss of the ethoxy group from the ester functionality.

| Spectroscopic Data (Hypothetical) | Expected Observations for this compound |

| ¹H NMR | Signals for ethyl group (quartet and triplet), vinylic protons, allylic protons, and aliphatic protons of the cyclooctene ring. |

| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons. |

| Mass Spec. (HRMS) | Precise mass measurement to confirm the elemental composition. |

Chromatographic Methods for Separation, Purification, and Analysis

Chromatographic techniques are essential for the separation and purification of a target compound from a reaction mixture and for assessing its purity.

Column Chromatography: Following the synthesis of this compound, column chromatography would be the primary method for its purification. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase. rsc.org A solvent system, likely a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), would be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. rsc.org

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with silica gel, which is then developed in a chamber containing the chosen eluent. The retention factor (Rf) value of the compound is a key parameter in TLC analysis.

| Chromatographic Method | Application in the Study of this compound |

| Column Chromatography | Primary technique for the purification of the crude product. |

| Thin Layer Chromatography (TLC) | To monitor reaction progress and identify a suitable eluent system for column chromatography. |

Theoretical and Computational Studies on Ethyl Cyclooct 4 En 1 Ylidene Acetate

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of Ethyl (cyclooct-4-en-1-ylidene)acetate would likely proceed through a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction, which is known for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of such reactions.

A computational investigation into the synthesis of this compound from a suitable precursor like cyclooct-4-en-1-one (B8822191) and a phosphonate (B1237965) ylide would involve mapping the potential energy surface of the reaction. This would allow for the identification of key stationary points, including reactants, intermediates, transition states, and products. The mechanism of the HWE reaction has been a subject of computational studies, which have revealed the involvement of several key steps. nih.govnrochemistry.com

The reaction commences with the nucleophilic addition of the phosphonate carbanion to the carbonyl group of the cyclooctenone, a step that can be modeled to determine its activation energy. nrochemistry.com This is followed by the formation of an oxaphosphetane intermediate. Computational studies on similar systems have shown that the formation of this intermediate is often the rate-determining step. nih.gov The subsequent elimination of a phosphate (B84403) byproduct to yield the final alkene product is also a critical step in the reaction pathway.

Transition state analysis is a cornerstone of these computational investigations. By locating the transition state structures along the reaction coordinate, chemists can calculate activation energies, which provide insights into the reaction kinetics. For the HWE reaction, two key transition states are typically analyzed: one for the formation of the oxaphosphetane and another for its decomposition. researchgate.netnih.gov The geometries and energies of these transition states dictate the stereochemical outcome of the reaction.

Different DFT functionals, such as B3LYP, are often employed in conjunction with various basis sets, like 6-31G**, to accurately model these complex reaction pathways. researchgate.netnih.gov The inclusion of solvent effects, often through continuum solvation models, is also crucial for obtaining results that are comparable to experimental observations. nih.gov

Table 1: Representative Activation Energies for Key Steps in a Horner-Wadsworth-Emmons Reaction

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxaphosphetane Formation | TS1 | 10.25 |

| Oxaphosphetane Decomposition | TS2 | - |

Note: Data is hypothetical and based on values for similar reactions. Actual values for this compound would require specific calculations.

Conformational Analysis of the Cyclooctyl Ring System and Exocyclic Moiety

The cyclooctene (B146475) ring is known for its conformational flexibility, and a number of stable or metastable conformations can exist. units.it Computational methods are essential for exploring the complex potential energy surface of the cyclooctyl ring system within this compound.

Computational studies on cyclooctene have identified several low-energy conformations, often described by their symmetry and the relative orientation of the atoms in the ring. units.it These conformations are typically located using a combination of molecular mechanics and quantum chemical calculations. A thorough conformational search would likely reveal several stable geometries for the cyclooct-4-en-1-ylidene moiety. The relative energies of these conformers can be calculated with high accuracy using methods like DFT and Møller-Plesset perturbation theory (MP2). researchgate.net

The interplay between the conformation of the cyclooctyl ring and the orientation of the exocyclic group is a key area of investigation. The steric demands of the ethyl acetate (B1210297) group may influence the preferred conformation of the eight-membered ring, and vice versa. A detailed computational analysis would involve a systematic scan of the torsional angles defining the orientation of the exocyclic group for each low-energy ring conformation.

Table 2: Relative Energies of Hypothetical Cyclooctene Ring Conformations

| Conformation | Point Group Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| A | C2 | 0.00 |

| B | C1 | 1.20 |

| C | C2 | 3.50 |

| D | C1 | 2.80 |

Note: This table is illustrative and based on general findings for cyclooctene systems. units.it Specific calculations are needed for this compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. In the context of this compound, these predictions would be particularly valuable for understanding its synthesis and subsequent transformations.

Reactivity: The reactivity of the exocyclic double bond can be assessed by examining the molecule's frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into how the molecule will interact with electrophiles and nucleophiles. For instance, a higher HOMO energy would suggest greater reactivity towards electrophiles.

Regioselectivity: While the synthesis of this compound from cyclooct-4-en-1-one is inherently regioselective, computational studies can be used to predict the regioselectivity of subsequent reactions involving the alkene or ester functionalities. For example, in an epoxidation reaction, calculations could predict whether the double bond within the ring or the exocyclic double bond is more likely to react.

Stereoselectivity: As previously mentioned, the HWE reaction is known for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org Computational studies can quantify this selectivity by comparing the activation energies of the transition states leading to the (E) and (Z) isomers. nih.gov A lower activation energy for the transition state leading to the (E)-isomer would be consistent with its preferential formation. The factors influencing this selectivity, such as steric interactions and electronic effects in the transition state, can be dissected and analyzed through computational models. nih.gov

For reactions involving the chiral centers that can be generated on the cyclooctene ring, DFT calculations can be employed to predict the diastereoselectivity by comparing the energies of the transition states leading to different diastereomeric products. mdpi.comnih.gov

Table 3: Predicted Stereoselectivity in the Horner-Wadsworth-Emmons Synthesis

| Isomer | Transition State | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio (E:Z) |

|---|---|---|---|

| (E) | TS_E | 0.0 | >95:5 |

| (Z) | TS_Z | >2.0 |

Note: This data is representative and illustrates the expected outcome for a stereoselective HWE reaction.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Transformations for Ethyl (cyclooct-4-en-1-ylidene)acetate

The unique structural motifs of this compound make it a prime candidate for a variety of novel catalytic transformations. Future research could focus on leveraging both the endocyclic and exocyclic double bonds, as well as the ester group, to synthesize a diverse array of complex molecules.

Key areas for exploration include:

Metathesis Reactions: The cyclooctene (B146475) ring is an excellent substrate for ring-opening metathesis polymerization (ROMP), potentially leading to the synthesis of novel polymers with tunable properties. The exocyclic double bond could also participate in cross-metathesis reactions with other olefins, providing a powerful tool for carbon-carbon bond formation.

Hydrogenation and Isomerization: Selective hydrogenation of either the endocyclic or exocyclic double bond could yield valuable saturated or partially saturated derivatives. Catalytic isomerization could be explored to rearrange the double bond positions, leading to constitutional isomers with different reactivity and stereochemistry.

Functionalization of the Double Bonds: The double bonds are amenable to a wide range of catalytic additions, such as hydroformylation, hydroamination, and dihydroxylation, to introduce new functional groups and create more complex molecular scaffolds.

A hypothetical exploration of catalytic transformations is presented in the table below:

| Catalytic Transformation | Potential Catalyst System | Potential Product Class |

| Ring-Opening Metathesis Polymerization | Grubbs' or Schrock catalysts | Functionalized polyolefins |

| Selective Hydrogenation | Wilkinson's catalyst or palladium on carbon | Saturated cyclooctane (B165968) derivatives |

| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation reagents | Chiral diols |

Development of Enantioselective Synthetic Routes to Chiral Derivatives

The presence of a stereogenic center upon functionalization of the exocyclic double bond or the potential for planar chirality in certain conformations of the cyclooctene ring makes the development of enantioselective synthetic routes a critical research avenue. Access to enantiomerically pure derivatives of this compound is paramount for applications in pharmaceuticals and materials science.

Future research could pursue several strategies:

Asymmetric Catalysis: The use of chiral catalysts for reactions such as asymmetric hydrogenation, epoxidation, or Michael additions would be a primary focus. This approach offers an efficient way to generate chiral molecules from an achiral starting material.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the ester functionality could direct the stereochemical outcome of subsequent reactions on the cyclooctene ring or the exocyclic double bond.

Kinetic Resolution: For racemic mixtures of derivatives, enzymatic or chemical kinetic resolution could be employed to separate the enantiomers.

Advancements in Material Science Applications Leveraging its Structural Features

The unique combination of a flexible eight-membered ring and a reactive exocyclic double bond suggests that this compound could serve as a valuable monomer or building block in materials science.

Potential applications to be investigated include:

Polymer Synthesis: As mentioned, ROMP of the cyclooctene ring could lead to the formation of novel polymers. The properties of these polymers, such as their thermal stability, mechanical strength, and optical properties, could be tuned by copolymerization with other monomers or by post-polymerization modification of the ester group.

Cross-linking Agents: The presence of two double bonds allows for its potential use as a cross-linking agent in the production of thermosetting resins and elastomers, potentially enhancing the mechanical properties and thermal stability of these materials.

Functional Coatings and Films: The ester functionality could be hydrolyzed to a carboxylic acid, which could then be used to anchor the molecule to various surfaces, forming self-assembled monolayers or functional coatings with tailored surface properties.

Integration into Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers exciting opportunities for the application of novel molecules like this compound. The trans-cyclooctene (B1233481) motif, a strained ring system, is known for its rapid reactivity in bioorthogonal chemistry. While the parent compound is a cis-cyclooctene, its derivatives could be explored for similar applications.

Future interdisciplinary research could focus on:

Bioconjugation and Labeling: Derivatives of this compound could be functionalized with biocompatible groups and used to label biomolecules such as proteins and nucleic acids. The reactivity of the double bonds could be harnessed for "click chemistry" type reactions that proceed efficiently in biological systems. precisepeg.com

Drug Delivery Systems: The polymeric materials derived from this compound could be investigated for their potential in creating biodegradable and biocompatible drug delivery vehicles, such as nanoparticles or hydrogels.

Probing Biological Systems: The molecule could be incorporated into probes designed to study biological processes. For example, its unique structure could be used to design small molecule inhibitors of specific enzymes or protein-protein interactions.

The table below outlines potential interdisciplinary research avenues:

| Research Area | Potential Application | Key Molecular Feature |

| Chemical Biology | Bioorthogonal labeling of proteins | Reactivity of the double bonds |

| Medicinal Chemistry | Scaffolds for drug discovery | Three-dimensional structure and functional groups |

| Biomaterials | Biodegradable polymers for tissue engineering | Polymerizability and ester functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.